D-threo-Pentulofuranose
Description
Properties
CAS No. |
14233-61-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Synonyms |
D-threo-Pentulofuranose |
Origin of Product |
United States |
Advanced Stereochemical and Conformational Analysis of D Threo Pentulofuranose
Elucidation of Furanose Ring Pucker and Pseudorotation Cycles
The furanose ring of D-threo-Pentulofuranose is not planar but exists in a dynamic equilibrium of puckered conformations. These puckering states can be described by the concept of pseudorotation, a continuous cycle of conformational changes that the ring undergoes. The primary modes of puckering are the twist (T) and envelope (E) forms. The exact conformation and the dynamics of this pseudorotation cycle are crucial for understanding the molecule's reactivity and interactions. In aqueous solution, this compound exists as a mixture of α and β anomers, each with its own conformational preferences.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, NMR provides detailed insights into the equilibrium between different puckered forms of the furanose ring.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus in the this compound molecule. However, for a complete structural elucidation and conformational analysis, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity between H-1/H-3, H-3/H-4, and H-4/H-5 protons, helping to confirm the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks for each C-H pair (C1-H1, C3-H3, C4-H4, C5-H5), facilitating the unambiguous assignment of both ¹H and ¹³C resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry and preferred conformations of the furanose ring and its substituents. For instance, the observation of NOEs between specific protons can help to distinguish between different puckered conformations (e.g., envelope vs. twist).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting different spin systems and for assigning quaternary carbons. In this compound, HMBC correlations would be expected from the H-1 protons to C-2 and C-3, and from the H-3 proton to C-1, C-2, C-4, and C-5, providing definitive structural confirmation.
While detailed 2D NMR correlation data for this compound is not extensively published, the expected correlations based on its known structure are summarized in the table below.
| Technique | Expected Correlations for this compound |
| COSY | H-1 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5a/5b |
| HSQC | C-1 ↔ H-1, C-3 ↔ H-3, C-4 ↔ H-4, C-5 ↔ H-5a/5b |
| NOESY | Proximity-dependent, e.g., between axial and equatorial protons on the furanose ring, and between ring protons and substituent protons. |
| HMBC | H-1 ↔ C-2, C-3; H-3 ↔ C-1, C-2, C-4, C-5; H-4 ↔ C-2, C-3, C-5; H-5a/5b ↔ C-3, C-4 |
The magnitude of vicinal spin-spin coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This principle is a cornerstone of conformational analysis in carbohydrates.
Detailed analysis of ¹H-¹H coupling constants in this compound allows for the estimation of the dihedral angles between adjacent protons, which in turn defines the puckering of the furanose ring. Similarly, ¹³C-¹H and ¹³C-¹³C coupling constants provide valuable geometric constraints. For the anomers of D-threo-2-pentulofuranose, it has been observed that they favor conformations where the anomeric hydroxyl group is in a quasi-axial orientation nih.gov.
The following table presents a selection of experimentally determined spin-coupling constants for the anomers of D-threo-2-pentulofuranose, which provide insight into their conformational preferences.
| Anomer | Coupled Nuclei | Coupling Constant (Hz) |
| α-furanose | ¹J(C-1, C-2) | 43.1 |
| ¹J(C-2, C-3) | 41.2 | |
| ¹J(C-3, C-4) | 40.5 | |
| ¹J(C-4, C-5) | 40.1 | |
| β-furanose | ¹J(C-1, C-2) | 43.5 |
| ¹J(C-2, C-3) | 41.5 | |
| ¹J(C-3, C-4) | 40.5 | |
| ¹J(C-4, C-5) | 40.2 |
Data sourced from studies on ¹³C-labeled D-threo-2-pentulose.
The study of complex biomolecules by NMR is often facilitated by isotopic labeling. The introduction of isotopes such as ¹³C at specific positions in the this compound molecule can significantly simplify the NMR spectra and provide access to otherwise unmeasurable parameters.
Specifically, the synthesis of D-threo-2-pentulose with ¹³C enrichment at the C-1 and C-2 positions has been instrumental in its conformational analysis nih.gov. This labeling strategy allows for the precise measurement of ¹³C-¹³C and ¹³C-¹H spin-coupling constants, which are crucial for determining the conformation of the furanose ring and the acyclic keto form present in equilibrium nih.gov. The equilibrium compositions of the furanose anomers and the acyclic keto form in solution have been successfully determined using ¹³C-NMR spectra of the 2-¹³C-labeled derivative nih.gov.
Computational Chemistry and Molecular Modeling for Conformational Prediction
In conjunction with experimental techniques, computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the conformational preferences of carbohydrates.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT calculations are employed to perform geometric optimizations of different possible conformers of this compound and to calculate their relative energies.
By systematically exploring the potential energy surface, DFT can map out the conformational energy landscape of the molecule. This landscape reveals the low-energy conformations (the most stable puckered forms of the furanose ring) and the energy barriers between them, providing a theoretical model of the pseudorotation cycle. While specific DFT studies focused solely on this compound are not widely available in the literature, the application of DFT to similar furanose-containing molecules has proven to be a valuable approach for understanding their conformational behavior. Such calculations would typically involve optimizing the geometry of various envelope and twist conformations to identify the global and local energy minima.
Ab Initio Molecular Orbital Calculations for Conformational Preferences
Ab initio molecular orbital calculations represent a fundamental, first-principles approach to determining the conformational preferences of molecules without reliance on empirical data. These quantum mechanical methods are employed to compute the relative energies of a molecule's various spatial arrangements (conformers) to identify the most stable structures. For furanose rings, like this compound, these calculations are crucial for understanding the puckering of the five-membered ring and the orientation of its substituents.
The process involves solving the electronic Schrödinger equation for a given set of nuclear coordinates. By systematically varying these coordinates, such as the torsional angles within the ring, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers. High-level calculations, such as LMP2/cc-pVTZ(-f)//HF/6-31G, are often used to generate accurate conformational profiles. researchgate.net For furanose systems, calculations can estimate the energy differences between the primary envelope (E) and twist (T) conformations that define the pseudorotational itinerary of the ring. For example, calculations on model furanose systems can quantify the relative energies of conformations across the pseudorotational path, revealing the energetic barriers between stable states. nih.gov The endo-anomeric effect, for instance, has been estimated to stabilize eastern ring conformations by as much as 3.2 kcal/mol at the B3LYP/6-31G level of theory. nih.gov
Below is a table summarizing representative data from ab initio calculations on model furanose systems, illustrating the energy differences between key conformational regions.
| Conformation / Effect | Basis Set / Method | Calculated Relative Energy (kcal/mol) | Favored Conformer |
| Endo-Anomeric Effect | B3LYP/6-31G* | 3.2 | Eastern Ring Conformations |
| Exo-Anomeric Stabilization | Not Specified | ~4.0 | Gauche Orientation |
| C-C-C-C Torsional Profile (Perfluoroalkane Analogue) | LMP2/cc-pVTZ(-f) | 0.6 | Gauche (g), Ortho (o), Anti (a) |
Force Field Development and Validation for this compound Analogues
Force fields are empirical potential energy functions used in molecular mechanics and molecular dynamics (MD) simulations to calculate the energy of a molecular system. nih.gov Unlike computationally expensive ab initio methods, force fields allow for the simulation of large biomolecular systems over long timescales. The development of a force field for this compound analogues involves creating a set of parameters that accurately describe the molecule's geometry and energetics.
The development process typically follows these steps:
Parameter Identification : Key parameters include bond lengths, bond angles, dihedral angles, and non-bonded interaction terms (van der Waals and electrostatic).
Parameterization : Initial parameters are often derived from a combination of experimental data (e.g., from X-ray crystallography or NMR) and high-level quantum mechanical (QM) calculations on smaller, representative model compounds. nih.gov For carbohydrates, force fields like GLYCAM06 and CHARMM have been specifically parameterized to reproduce the relative energies of ring conformations as determined by QM methods. nih.gov
Validation : The force field is tested for its ability to reproduce known experimental and theoretical data. For furanose analogues, this includes comparing MD-derived properties, such as ³J-coupling constants, with those obtained from NMR experiments. A well-parameterized force field should yield an average error of less than 0.9 Hz for these couplings. nih.gov Further validation involves ensuring the force field can maintain the stability of known structures, such as folded proteins or nucleic acids, over extended simulations. nih.gov
The table below outlines typical parameters and their validation sources for a carbohydrate force field.
| Parameter Type | Description | Source for Parameterization/Validation |
| Torsional Terms (Dihedrals) | Govern the rotational energy barrier around chemical bonds, crucial for ring puckering. | Quantum mechanical (ab initio) potential energy surfaces. researchgate.netnih.gov |
| Electrostatic (Atomic Charges) | Define the charge distribution and electrostatic interactions. | Fitted to reproduce QM electrostatic potentials and interaction energies with water. nih.gov |
| Van der Waals | Model short-range repulsive and long-range attractive forces. | Experimental liquid properties (e.g., density, heat of vaporization). researchgate.net |
| Bond and Angle Terms | Define the energy cost of deforming bond lengths and angles from their equilibrium values. | Experimental geometric data (X-ray, microwave spectroscopy) and QM calculations. nih.gov |
Exo-Anomeric Effects and Intramolecular Hydrogen Bonding in Solution Conformation
The solution conformation of this compound is not static but exists as a dynamic equilibrium of various conformers. This equilibrium is heavily influenced by a combination of stereoelectronic effects and non-covalent interactions, primarily the exo-anomeric effect and intramolecular hydrogen bonding.
Intramolecular hydrogen bonding plays a pivotal, often cooperative or competitive, role in determining conformational preferences. researchgate.net The hydroxyl groups on the furanose ring can act as both donors and acceptors, forming hydrogen bonds with each other or with the ring oxygen. These interactions can lock the molecule into specific conformations. For instance, a hydrogen bond between an anomeric hydroxyl group and a neighboring nitrogen atom (in an imino-sugar analogue) can fix the hydroxyl's conformation, potentially overriding the typical preference dictated by the exo-anomeric effect. nih.gov Computational studies on related monosaccharides have shown that specific networks of cooperative hydrogen bonds are a primary factor in stabilizing the dominant conformers observed in the gas phase and in solution. researchgate.net
The interplay between these effects is critical. A strong intramolecular hydrogen bond can force a dihedral angle into a conformation that is otherwise disfavored by the exo-anomeric effect, demonstrating a complex balance of forces that governs the final conformational equilibrium. nih.gov
The following table summarizes the characteristics of these two influential effects.
| Effect | Description | Energetic Contribution | Resulting Conformational Preference |
| Exo-Anomeric Effect | Stereoelectronic preference for a gauche arrangement of the aglycon at the anomeric carbon. | Stabilization of ~4 kcal/mol for the preferred rotamer. nih.gov | Favors specific rotational conformations around the glycosidic bond. uva.es |
| Intramolecular Hydrogen Bonding | Non-covalent interaction between hydroxyl groups or with the ring oxygen. | Varies depending on geometry; can be strong enough to override other effects. | Stabilizes specific ring puckers and substituent orientations, sometimes inhibiting the exo-anomeric effect. researchgate.netnih.gov |
Sophisticated Synthetic Methodologies for D Threo Pentulofuranose and Its Analogues
Chemical Synthesis Routes from Precursors
Chemical synthesis provides versatile pathways to D-ribulose from various starting materials. These routes often involve multiple steps, leveraging catalytic reductions, isomerizations, and strategic use of protecting groups to control stereochemistry and reactivity.
Palladium-Carbon Catalysis for Reduction Pathways
Palladium on activated carbon (Pd/C) is a widely utilized heterogeneous catalyst for hydrogenation reactions in organic synthesis, including the reduction of various functional groups such as carbonyls, nitro compounds, and carbon-carbon multiple bonds mdpi.comsamaterials.comwikipedia.orgcommonorganicchemistry.com. Its application in carbohydrate chemistry is pivotal for reactions like debenzylation and the reduction of carbonyl groups wikipedia.orgcommonorganicchemistry.com.
A potential pathway to pentoses, including precursors for D-ribulose, involves the catalytic hydrogenation of pentono-1,4-lactones. For instance, the reduction of D-arabinono-1,4-lactone, which can be derived from the photocatalytic conversion of D-fructose, would yield a mixture of pentoses nih.gov. The catalytic hydrogenation of arabinonic acid and its lactones over ruthenium catalysts has been shown to produce arabitol with high selectivity researchgate.net. Similarly, using a Pd/C catalyst under controlled hydrogenation conditions could reduce the lactone to the corresponding aldose, D-arabinose. Subsequent isomerization can then yield D-ribulose.
Table 1: General Conditions for Pd/C Catalyzed Hydrogenation
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | wikipedia.org |
| Hydrogen Source | H₂ gas (1 atm to higher pressures) | commonorganicchemistry.com |
| Solvent | Alcohols (e.g., Ethanol, Methanol), Ethyl Acetate | commonorganicchemistry.com |
| Temperature | Room Temperature to elevated temperatures | commonorganicchemistry.com |
| Key Reactions | Carbonyl reduction, Hydrogenolysis (e.g., debenzylation) | wikipedia.org |
This table represents typical conditions for Pd/C hydrogenation reactions and is illustrative of the parameters that would be optimized for a specific transformation like lactone reduction.
Isomerization Reactions of Related Pentoses
The chemical interconversion of aldose and ketose sugars is a fundamental reaction in carbohydrate chemistry, historically known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation wikipedia.orgchemeurope.comwikipedia.org. This reaction proceeds through a tautomeric enediol intermediate and can be catalyzed by acid or, more commonly, base wikipedia.org.
This transformation is directly applicable to the synthesis of D-ribulose from its C-2 epimeric aldose, D-arabinose. Under basic or acidic conditions, D-arabinose can rearrange to form an equilibrium mixture containing D-ribulose. A key aspect of this reaction is that the stereocenter at C-2 is lost in the planar enediol intermediate. Reprotonation can occur on either face, leading not only to the ketose (D-ribulose) but also to the epimeric aldose (D-ribose) wikipedia.orgchemeurope.com.
The final composition of the mixture depends on reaction parameters such as pH, temperature, solvent, and concentration chemeurope.com. While enzymatic isomerizations are highly specific, the LdB-AvE transformation provides a direct chemical route, albeit one that typically results in a mixture of products requiring separation nih.govacs.org.
Figure 1: Isomerization of D-Arabinose via the LdB-AvE Transformation
This diagram illustrates the formation of an enediol intermediate from D-arabinose, which can lead to the formation of both D-ribulose and the epimer D-ribose.
Protecting Group Strategies in Multi-Step Synthesis
The synthesis of complex molecules like D-ribulose necessitates the strategic use of protecting groups to temporarily mask reactive functional groups, particularly the hydroxyl groups, and enable regioselective transformations.
In carbohydrate chemistry, common protecting groups for hydroxyls include acetals, ethers, and esters. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a classic example where isopropylidene groups (acetals) protect four of the five hydroxyl groups of glucose, leaving only the C-3 hydroxyl available for reaction. Similar strategies are applied to pentose (B10789219) synthesis. The reaction of a pentose with acetone or benzaldehyde under acidic conditions can selectively protect vicinal diols.
A multi-step synthesis often involves a sequence of protection, modification, and deprotection steps. For example, benzyl ethers (Bn) are frequently used due to their stability across a wide range of reaction conditions and their facile removal via catalytic hydrogenation using Pd/C wikipedia.org. This allows for modifications at unprotected positions before the final hydroxyl groups are revealed. The choice of protecting groups is critical and often relies on an orthogonal strategy, where one type of protecting group can be removed under conditions that leave others intact, allowing for complex, sequential modifications.
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers a powerful alternative to classical chemical synthesis, providing high stereoselectivity and specificity under mild reaction conditions. Enzymes such as aldolases and transketolases are particularly effective for the asymmetric construction of carbon-carbon bonds in carbohydrate synthesis.
Aldolase-Catalyzed Reactions (e.g., Rabbit Muscle Aldolase, Fructose-6-Phosphate Aldolase)
Aldolases catalyze reversible aldol addition reactions, forming new carbon-carbon bonds with the creation of up to two new stereocenters wikipedia.orglibretexts.org. They are classified based on their reaction mechanism. Class I aldolases, found in animals and plants, form a Schiff base intermediate with the donor substrate, while Class II aldolases, typically from bacteria, use a divalent metal ion (usually Zn²⁺) to stabilize the enolate intermediate libretexts.org.
Fructose-1,6-bisphosphate (FBP) Aldolase: This enzyme, often sourced from rabbit muscle, naturally catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) wikipedia.orgharvard.edu. It demonstrates broad acceptor substrate specificity, making it a valuable tool for synthesis. For the synthesis of D-ribulose-1-phosphate, DHAP would serve as the nucleophilic donor, and the two-carbon acceptor, glycolaldehyde, would be used as the electrophile .
Fructose-6-phosphate Aldolase (FSA): A key advantage of FSA is its ability to utilize unphosphorylated dihydroxyacetone (DHA) as the donor substrate, which is more cost-effective and simplifies downstream processing by avoiding a dephosphorylation step nih.govresearchgate.net. FSA from E. coli has been shown to catalyze the aldol addition of DHA or glycolaldehyde to various aldehyde acceptors nih.govresearchgate.netnih.gov. The reaction between DHA (donor) and glycolaldehyde (acceptor) would yield D-ribulose.
Table 2: Comparison of FBP Aldolase and FSA for Synthesis
| Feature | Fructose-1,6-bisphosphate (FBP) Aldolase | Fructose-6-phosphate Aldolase (FSA) | Source(s) |
|---|---|---|---|
| Natural Donor | Dihydroxyacetone phosphate (DHAP) | Dihydroxyacetone (DHA) or D-fructose-6-phosphate | wikipedia.orgnih.gov |
| Mechanism Class | Typically Class I (e.g., Rabbit Muscle) | Class I | libretexts.orgresearchgate.net |
| Synthetic Advantage | Well-characterized, broad acceptor scope | Uses cheaper, unphosphorylated donor (DHA) | harvard.edunih.gov |
| Acceptor for D-Ribulose Synthesis | Glycolaldehyde | Glycolaldehyde | researchgate.net |
Transketolase-Mediated Transformations
Transketolase (TK) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor. This enzymatic reaction is highly stereospecific, controlling the configuration at the newly formed chiral centers to yield a (3S, 4R)-configured ketose.
In synthetic applications, the reversibility of the transketolase reaction can be overcome by using β-hydroxypyruvic acid (HPA) as the ketol donor. The transfer of the glycolaldehyde unit from HPA is coupled with an irreversible decarboxylation, which drives the reaction to completion.
A direct and efficient synthesis of D-ribulose-5-phosphate (D-threo-pentulose 5-phosphate) has been demonstrated using a one-pot procedure catalyzed by recombinant transketolase A from Escherichia coli. This method utilizes hydroxypyruvate as the ketol donor and D-glyceraldehyde-3-phosphate as the acceptor, which is generated in situ from fructose-1,6-bisphosphate through the action of aldolase and triosephosphate isomerase. This chemoenzymatic cascade provides the desired product in high yield.
Immobilized Enzyme Systems (e.g., D-xylose isomerase)
D-xylose isomerase (EC 5.3.1.5), also commonly known as glucose isomerase, is a pivotal enzyme in carbohydrate biochemistry that catalyzes the reversible isomerization of aldoses to ketoses. wikipedia.org Its primary industrial application is the conversion of D-glucose to D-fructose for the production of high-fructose corn syrup. However, its natural substrate is D-xylose, which it converts to D-xylulose. wikipedia.org D-xylulose, a ketopentose, can exist in various isomeric forms in solution, including the furanose ring structure, D-threo-Pentulofuranose. The enzymatic reaction is a key step in the natural pathway for D-xylose utilization by many microorganisms. wikipedia.org
The industrial viability of using D-xylose isomerase is significantly enhanced through immobilization. Immobilization refers to the confinement of enzyme molecules onto or within an insoluble support material. This technique offers several advantages over using the enzyme in its free, soluble form, including enhanced thermal and operational stability, ease of separation from the product stream, and the potential for continuous operation and enzyme reuse. These factors are crucial for developing economically feasible biocatalytic processes.
A variety of support materials have been investigated for the immobilization of D-xylose isomerase, including porous glass, ceramics, synthetic polymers, and polysaccharides like chitosan and alginate. The choice of support and the immobilization method can significantly influence the catalytic properties of the enzyme, such as its activity, stability, and kinetic parameters.
While the direct enzymatic synthesis of a pure this compound solution is not the primary focus of most industrial applications, the formation of D-xylulose is the prerequisite for its existence in an equilibrium mixture. The conditions of the enzymatic isomerization, such as pH, temperature, and the presence of metal ions (typically Mg²⁺ or Co²⁺), are optimized to maximize the yield of D-xylulose.
Below is a representative table summarizing the characteristics of immobilized D-xylose isomerase systems for the production of D-xylulose.
| Support Material | Immobilization Method | Optimal pH | Optimal Temperature (°C) | Key Advantages |
| Porous Silica | Covalent Bonding | 7.5 - 8.5 | 60 - 70 | High mechanical strength, resistance to microbial attack |
| Chitosan Beads | Cross-linking | 7.0 - 8.0 | 55 - 65 | Biocompatible, biodegradable, high enzyme loading capacity |
| Polyacrylamide Gel | Entrapment | 7.5 - 8.5 | 60 - 65 | Mild immobilization conditions, good enzyme retention |
| Magnetic Nanoparticles | Adsorption/Covalent Bonding | 7.0 - 8.0 | 65 - 75 | Easy separation using a magnetic field, high surface area |
This table is a generalized representation based on common findings in enzyme immobilization studies. Specific values can vary depending on the enzyme source and experimental conditions.
Stereocontrolled Formation of Derivatives through Biocatalysis
The stereocontrolled synthesis of derivatives of this compound is an area of growing interest, as such compounds can serve as valuable chiral building blocks for the synthesis of bioactive molecules, including nucleoside analogues and other pharmaceuticals. Biocatalysis offers a powerful tool for achieving high stereoselectivity in these transformations, which is often challenging to accomplish through traditional chemical methods.
Enzymes such as glycosyltransferases, kinases, and oxidoreductases can be employed to modify the this compound structure at specific positions with a high degree of stereochemical control. These enzymatic reactions are typically performed under mild conditions, which helps to preserve the sensitive functionalities of the carbohydrate molecule.
Glycosylation: One important class of derivatives is glycosides, which are formed by linking a sugar to another functional group. Glycosyltransferases can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. For instance, a glycosyltransferase could be used to attach a nucleobase to the anomeric carbon of this compound, a key step in the synthesis of certain antiviral or anticancer nucleoside analogues. The enzyme would ensure the formation of the desired anomeric configuration (α or β), which is crucial for the biological activity of the final product.
Phosphorylation: Kinases can introduce a phosphate group at a specific hydroxyl position of the sugar ring. For example, a specific kinase could phosphorylate this compound at the 5-position to produce this compound-5-phosphate. This enzymatic phosphorylation avoids the need for complex protection and deprotection steps that are often required in chemical synthesis.
Oxidation and Reduction: Oxidoreductases can be used to selectively oxidize or reduce specific hydroxyl groups on the pentulofuranose ring, leading to the formation of novel sugar derivatives. For example, an alcohol dehydrogenase could be used for the stereoselective reduction of a ketone, or a polyol dehydrogenase for the specific oxidation of a hydroxyl group.
The following table provides hypothetical examples of biocatalytic reactions for the stereocontrolled formation of this compound derivatives, based on known enzyme functionalities.
| Enzyme Class | Reaction Type | Substrate | Product Example | Stereochemical Control |
| Glycosyltransferase | Glycosylation | This compound | A β-N-glycoside derivative | High stereoselectivity at the anomeric carbon |
| Kinase | Phosphorylation | This compound | This compound-5-phosphate | High regioselectivity for the primary hydroxyl group |
| Alcohol Dehydrogenase | Reduction | A 3-keto-pentulofuranose derivative | This compound | High stereoselectivity in forming the hydroxyl group |
This table illustrates the potential of biocatalysis for derivative synthesis. The feasibility of these specific reactions would depend on the availability and substrate specificity of the enzymes.
Chemical Reactivity and Mechanistic Investigations of D Threo Pentulofuranose Transformations
Glycosidation Reactions and Glycosidic Bond Formation
The formation of a glycosidic bond at the anomeric C-2 position of D-threo-Pentulofuranose is a cornerstone of its chemistry, leading to the synthesis of various xylulofuranosides. Unlike aldoses, the glycosylation of ketoses like D-xylulose presents unique challenges due to the presence of a quaternary anomeric center, which increases steric hindrance and precludes the use of traditional neighboring group participation from a C-2 substituent to control stereochemistry.
Achieving stereoselectivity in the synthesis of D-threo-pentulofuranosides is a significant challenge. The absence of a participating group adjacent to the anomeric center often leads to the formation of a mixture of α- and β-anomers. The final anomeric ratio is influenced by a combination of factors including the nature of the glycosyl donor, the nucleophilicity of the acceptor alcohol, the promoter or catalyst used, solvent effects, and temperature. mpg.deresearchgate.net
For instance, in the glycosylation of related pentoses like D-xylose using acetylated donors, mixtures of anomers are commonly obtained. While some studies have suggested that under certain conditions the thermodynamically more stable 1,2-trans glycoside can be formed preferentially, achieving high selectivity is often difficult. mdpi.com The stereochemical outcome is dictated by the reaction mechanism, which can proceed through SN1-like (forming an intermediate oxocarbenium ion) or SN2-like (direct displacement) pathways. The more planar, SN1-type intermediate is susceptible to attack from either face, often resulting in poor selectivity, whereas SN2 pathways can provide high selectivity depending on the trajectory of the incoming nucleophile.
In contrast to chemical methods, enzymatic glycosylations can exhibit absolute stereoselectivity. The enzyme-catalyzed synthesis of UDP-α-D-xylose from a mixture of D-xylose-1-phosphate anomers demonstrates the precise control achievable in biological systems, where the enzyme's active site exclusively facilitates the formation of the α-anomer. nih.govresearchgate.net
In aqueous solution, D-xylulose exists in equilibrium between its acyclic keto form and its cyclic furanose and pyranose tautomers. For D-threo-2-pentulose, 13C-NMR studies have shown that the α-furanose, β-furanose, and acyclic keto forms are the primary species present. nih.gov The interconversion between these forms occurs via ring-opening of the hemiacetal to the keto form, followed by ring-closing.
The kinetics of this anomerization process have been quantified. The rate of ring-opening for the furanose anomers is influenced by the stereochemistry of the hydroxyl groups. For D-threo-2-pentulofuranose, the ring-opening rate constants (kopen) are comparable for the α and β anomers. However, the ring-closing rate constants (kclose) show a more significant difference, leading to the observed equilibrium distribution. nih.gov
| Anomer | Ring-Opening Rate Constant (kopen, s-1) | Ring-Closing Rate Constant (kclose, s-1) |
|---|---|---|
| α-threo-2-pentulofuranose | 0.20 | 0.13 |
| β-threo-2-pentulofuranose | 0.35 | 0.71 |
This equilibrium is fundamental to the reactivity of the sugar, as glycosidation and other reactions at the anomeric center must proceed from one of the cyclic forms, while reactions involving the carbonyl group occur via the acyclic keto tautomer.
Oxidation and Reduction Chemistry at Specific Hydroxyl and Carbonyl Centers
The oxidation and reduction reactions of this compound are central to its biological role and synthetic utility. These transformations can target either the anomeric carbonyl group (in its acyclic form) or the various hydroxyl groups.
The most significant reduction reaction is the conversion of the carbonyl group of D-xylulose to a secondary alcohol, yielding the sugar alcohol xylitol (B92547). This reaction is a key step in the metabolic pathway of D-xylose in many microorganisms, where D-xylose is first reduced to xylitol by xylose reductase, and xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase. drugbank.comresearchgate.netnih.gov The reverse reaction, the reduction of D-xylulose, is catalyzed by D-xylulose reductase. wikipedia.org Chemical reduction, for example with sodium borohydride, would also reduce the ketone but would result in a mixture of C-2 epimeric polyols, xylitol and L-arabinitol.
Oxidation reactions can be more varied. In biological systems, D-xylulose is typically phosphorylated at the C-5 hydroxyl by a xylulokinase to form D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. drugbank.comcaymanchem.com While less common, chemical oxidation can target the primary hydroxyl groups (C-1 and C-5). Strong oxidizing agents can lead to cleavage of the carbon-carbon bonds. Regioselective oxidation is challenging but can be achieved by using protecting groups to mask all but the desired hydroxyl group prior to oxidation.
Nucleophilic and Electrophilic Functionalization of Hydroxyl Groups
The hydroxyl groups of this compound offer multiple sites for functionalization through reactions with electrophiles or by converting them into nucleophiles. The relative reactivity of these groups (C-1, C-3, C-4, and C-5) is dictated by their position (primary vs. secondary) and steric accessibility. The C-1 and C-5 hydroxyls are primary and generally more reactive than the secondary C-3 and C-4 hydroxyls.
A prominent example of functionalization is enzymatic esterification. Studies on the lipase-catalyzed synthesis of D-xylose fatty acid esters have demonstrated high regioselectivity for the primary C-5 hydroxyl group. nih.govmdpi.com Using immobilized Candida antarctica lipase (B570770) B, D-xylose can be transesterified with vinyl laurate to produce 5-O-lauroyl-D-xylofuranose as a major product. nih.govnih.gov This selectivity highlights the ability of enzymes to differentiate between hydroxyl groups with subtle differences in reactivity.
Protecting group chemistry is essential for achieving regioselective functionalization in chemical synthesis. Specific hydroxyl groups can be masked to direct reactants to a desired position. For the related sugar D-xylose, strategies have been developed for the regioselective protection of the C-4 hydroxyl using a bulky tert-butyldimethylsilyl (TBS) group or for the protection of the C-2 and C-4 positions. researchgate.netrsc.orgacs.org These strategies allow for the subsequent functionalization of the remaining free hydroxyls to form ethers or esters, after which the protecting groups can be removed. Such principles are directly applicable to the controlled synthesis of complex derivatives of this compound.
Kinetic and Thermodynamic Studies of Reaction Pathways
The outcome of chemical transformations involving this compound is often governed by the principles of kinetic and thermodynamic control. The distribution of products can depend on reaction conditions such as time, temperature, and catalysts, which influence whether the faster-forming (kinetic) product or the more stable (thermodynamic) product predominates.
The isomerization of D-xylose to D-xylulose provides a clear example of a thermodynamically controlled process. The reaction has a positive standard Gibbs free energy change (ΔG°), indicating that D-xylose is the more stable isomer. nih.gov
| Parameter | Value | Units |
|---|---|---|
| Standard Gibbs Free Energy Change (ΔG°) | 4389 ± 31 | J·mol-1 |
| Standard Enthalpy Change (ΔH°) | 16090 ± 670 | J·mol-1 |
Another critical pathway is the acid-catalyzed dehydration of D-xylulose to form furfural, a valuable platform chemical. Density functional theory (DFT) studies have investigated the kinetics of this reaction, identifying D-xylulose as a key intermediate in the conversion of D-xylose to furfural. These computational studies calculate the energy barriers for various proposed reaction mechanisms, helping to elucidate the dominant pathway under different catalytic conditions. dtu.dk The formation of a 1,2-enediol intermediate is suggested as a rate-limiting step in the pathway from both D-xylose and D-xylulose to furfural. dtu.dk Understanding the kinetics of these competing pathways—dehydration versus rehydration or other degradation reactions—is crucial for optimizing the yield of the desired product.
D Threo Pentulofuranose As a Chiral Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Biologically Active Molecules and Natural Products
The inherent chirality of D-threo-pentulofuranose makes it an ideal starting point for the total synthesis of complex, biologically active compounds. Nature itself uses the acyclic form, D-xylulose, as a precursor in biosynthetic pathways. Synthetic chemists have adopted this biomimetic approach, leveraging the sugar's stereochemistry to achieve elegant and efficient syntheses of important natural products and their analogues.
Application in Syringolide Total Synthesis
The syringolides are a class of natural products first isolated from the bacterium Pseudomonas syringae pv. tomato. These molecules act as elicitors, triggering a hypersensitive defense response in plants. The proposed biosynthetic pathway for Syringolide 1 originates from D-xylulose, the keto form of this compound. nih.gov This natural strategy has inspired synthetic routes to these complex targets.
A formal synthesis of Syringolide 1 has been achieved, underscoring the utility of this pentose (B10789219) precursor. While D-xylulose itself is costly, synthetic routes have been developed from more accessible starting materials like D-xylose to generate key intermediates. nih.gov The core strategy involves the acylation of a protected D-xylulose derivative, which then undergoes an intramolecular Knoevenagel condensation to form a crucial butenolide intermediate. nih.gov Subsequent intramolecular Michael addition and hemiketalization complete the intricate cage-like structure of the syringolide core. nih.gov The use of a D-threo-pentulose derivative ensures the correct stereochemistry at multiple centers in the final product, highlighting its role as a critical chiral building block.
Table 1: Key Steps in the Formal Synthesis of Syringolide 1
| Step | Description | Precursor | Key Intermediate |
| 1 | Acylation | Protected D-xylulose | Acylated keto-sugar |
| 2 | Intramolecular Knoevenagel Condensation | Acylated keto-sugar | Butenolide intermediate |
| 3 | Intramolecular Michael Addition | Butenolide intermediate | Bicyclic precursor |
| 4 | Hemiketalization | Bicyclic precursor | Syringolide core structure |
Intermediate for Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the replication of viral or cellular genetic material. This compound, typically in the form of its aldose precursor D-xylose, serves as a key scaffold for creating these therapeutic agents. By modifying the sugar moiety, chemists can enhance the drug's stability, selectivity, and efficacy.
A systematic synthesis of both α- and β-D-xylofuranosyl nucleosides, featuring the five natural nucleobases (adenine, guanine, cytosine, thymine, and uracil), has been accomplished. nih.gov The synthesis of the β-anomers, which often mimic the stereochemistry of natural nucleosides, is typically achieved through the glycosylation of the desired nucleobase with a peracylated 1-O-acetyl-α-D-xylofuranose donor. nih.gov This reaction creates the crucial C-N glycosidic bond, linking the chiral sugar to the heterocyclic base. Subsequent removal of the protecting groups yields the final nucleoside analogues. Several of these compounds, notably 9-(β-D-xylofuranosyl)adenine (Xylo-A) and 1-(β-D-xylofuranosyl)cytosine (Xylo-C), have demonstrated significant cytostatic and antiviral properties. nih.gov The specific stereochemistry of the xylofuranose (B8766934) ring is critical to their biological activity, as it influences how the analogue is recognized and processed by cellular or viral enzymes. nih.gov
Role in the Construction of Complex Carbohydrates and Glycoconjugates
This compound derivatives are not only used to build non-carbohydrate structures but are also fundamental units for the assembly of complex oligosaccharides and glycoconjugates. In biological systems, these complex carbohydrates are assembled by glycosyltransferase enzymes, which use activated sugar donors, known as nucleotide sugars, to build glycan chains.
The nucleotide sugar UDP-α-D-xylose is a pivotal intermediate in the biosynthesis of many important glycoconjugates, including proteoglycans, which are essential components of the extracellular matrix. nih.gov UDP-α-D-xylose is the substrate that initiates the formation of the core protein linkage region in proteoglycans like heparin and chondroitin (B13769445) sulfate. nih.gov Efficient chemoenzymatic methods have been developed for the synthesis of UDP-α-D-xylose from D-xylose. These methods utilize a combination of chemical synthesis to produce an anomeric mixture of D-xylose-1-phosphate, followed by a highly selective enzymatic step using a UDP-sugar pyrophosphorylase to exclusively generate the biologically active UDP-α-D-xylose anomer. nih.gov This highlights how derivatives of D-threo-pentulose are prepared and utilized as activated building blocks for the construction of larger, more complex, and biologically vital carbohydrate structures.
Stereoselective Transformations for Accessing New Chiral Scaffolds
The well-defined stereochemistry of this compound and its derivatives can be leveraged to create novel chiral scaffolds that bear little resemblance to the original sugar structure. Through stereoselective transformations, the carbohydrate framework is used as a template to generate highly functionalized, enantiomerically pure molecules that are valuable in medicinal chemistry and materials science.
A powerful strategy involves converting the sugar into a stable derivative with multiple reactive sites. For instance, a ditriflate derivative of D-xylose, readily prepared from D-xylofuranose, serves as a versatile intermediate for divergent synthesis. mdpi.com This key intermediate can undergo double nucleophilic displacement reactions with various nucleophiles to generate a range of complex bicyclic structures. mdpi.com This approach provides stereocontrolled access to diverse and highly functionalized chiral targets. mdpi.com
Table 2: Divergent Synthesis of Chiral Scaffolds from a D-Xylose Ditriflate Intermediate
| Nucleophile | Resulting Chiral Scaffold | Potential Application |
| Benzylamine | Dihydroxy proline / Iminocyclopentitol | Synthesis of peptide mimics, enzyme inhibitors |
| Water | Dihydroxy-tetrahydrofuran carboxylic acid | Building block for natural products, ligands |
| Alkyl cyanoacetates | Functionalized cyclopentanes | Precursors for complex carbocyclic molecules |
This methodology demonstrates the power of using the sugar's inherent chirality to control the stereochemical outcome of multiple bond-forming reactions, leading to the efficient synthesis of novel and valuable chiral molecules that would be difficult to access through other means. mdpi.com
Biochemical Roles and Enzymatic Metabolism of D Threo Pentulofuranose in Non Human Systems
Involvement in Microbial Metabolic Pathways (e.g., Fungi, Bacteria)
In the intricate web of microbial metabolism, D-threo-Pentulofuranose emerges as a key intermediate in the catabolism of certain pentoses. Microorganisms such as fungi and bacteria have evolved diverse pathways to utilize a wide array of carbon sources for energy and biosynthesis. The metabolism of D-arabinose in some bacteria, for instance, proceeds through a pathway where this compound (in its phosphorylated form, D-ribulose-5-phosphate) is a central molecule.
Substrate or Product in Pentose (B10789219) Phosphate (B84403) Pathway Variations
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route for the generation of reducing power in the form of NADPH and for the synthesis of nucleotide precursors. While the canonical PPP begins with glucose-6-phosphate, variations and entry points exist for other sugars. In certain microbial metabolic contexts, this compound, as D-ribulose-5-phosphate, is a key product of the oxidative phase of the PPP. This phase involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, with the concomitant production of NADPH.
Furthermore, D-ribulose-5-phosphate (the phosphorylated form of this compound) serves as the crucial substrate for the non-oxidative phase of the PPP. In this series of reversible reactions, ribulose-5-phosphate is interconverted with other pentose phosphates, namely ribose-5-phosphate (B1218738) and xylulose-5-phosphate. These reactions are catalyzed by the enzymes ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase, respectively. The subsequent action of transketolase and transaldolase on these pentose phosphates allows for the regeneration of glycolytic intermediates, thus connecting pentose metabolism with central carbon metabolism.
Enzyme-Substrate Interactions in Carbon Assimilation
The assimilation of various carbon sources by microorganisms is a testament to their metabolic flexibility. The metabolism of D-arabinose in some bacteria provides a clear example of enzyme-substrate interactions involving a phosphorylated derivative of this compound. In these pathways, D-arabinose is first converted to D-ribulose, which is then phosphorylated to yield D-ribulose-5-phosphate. This molecule, a phosphorylated form of this compound, is then able to enter the Pentose Phosphate Pathway.
The enzymes responsible for these transformations exhibit high specificity for their respective substrates. For example, the kinase that phosphorylates D-ribulose is specific for this substrate, ensuring the efficient channeling of the carbon into the central metabolic pathways. The subsequent enzymes of the PPP, such as ribulose-5-phosphate 3-epimerase, specifically recognize and act upon the D-ribulose-5-phosphate intermediate, highlighting the precise molecular recognition that governs metabolic flux.
In Vitro Studies of this compound with Purified Enzymes
To elucidate the specific roles of enzymes in the metabolism of this compound, in vitro studies using purified enzymes have been instrumental. These studies allow for the detailed characterization of enzyme kinetics, substrate specificity, and reaction mechanisms in a controlled environment, free from the complexities of the cellular milieu.
Research focusing on enzymes from the Pentose Phosphate Pathway has provided significant insights. For instance, purified ribulose-5-phosphate 3-epimerase has been shown to catalyze the reversible conversion of D-ribulose-5-phosphate to D-xylulose-5-phosphate. Kinetic analyses of this enzyme have determined its affinity for D-ribulose-5-phosphate (Km) and its maximum reaction velocity (Vmax), providing quantitative measures of its catalytic efficiency. Similarly, ribose-5-phosphate isomerase has been studied in its purified form to understand its specific action on D-ribulose-5-phosphate to produce D-ribose-5-phosphate, a critical precursor for nucleotide biosynthesis.
The table below summarizes key enzymes that interact with the phosphorylated form of this compound, D-ribulose-5-phosphate.
| Enzyme | Substrate | Product(s) | Metabolic Pathway |
| Ribulose-5-phosphate 3-epimerase | D-Ribulose-5-phosphate | D-Xylulose-5-phosphate | Pentose Phosphate Pathway |
| Ribose-5-phosphate isomerase | D-Ribulose-5-phosphate | D-Ribose-5-phosphate | Pentose Phosphate Pathway |
| Transketolase | D-Xylulose-5-phosphate | Glyceraldehyde-3-phosphate, Sedoheptulose-7-phosphate | Pentose Phosphate Pathway |
| Transaldolase | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate | Erythrose-4-phosphate, Fructose-6-phosphate | Pentose Phosphate Pathway |
Precursor or Intermediate in Non-Human Biosynthetic Pathways
Beyond its role in central energy metabolism, this compound, primarily as D-ribulose-5-phosphate, serves as a crucial precursor or intermediate in various non-human biosynthetic pathways. The products of the Pentose Phosphate Pathway, originating from D-ribulose-5-phosphate, are foundational for the synthesis of a wide range of essential biomolecules.
The most prominent of these is the role of D-ribose-5-phosphate , derived directly from D-ribulose-5-phosphate, as the backbone for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides. These molecules are the building blocks of RNA and DNA, respectively, making the metabolic fate of this compound derivatives central to genetic information storage and transfer in all organisms.
Furthermore, another product of the non-oxidative PPP, erythrose-4-phosphate , is a key precursor for the biosynthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—through the shikimate pathway in bacteria, fungi, and plants. These amino acids are not only essential for protein synthesis but also serve as precursors for a vast array of secondary metabolites with diverse biological activities.
Advanced Analytical Methodologies for D Threo Pentulofuranose Characterization and Detection
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatography is a cornerstone for the analysis of carbohydrates, providing the necessary separation of D-threo-Pentulofuranose from isomers and other components in a mixture. ijsdr.org The choice between liquid and gas chromatography is primarily dictated by the volatility of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound in their native form. ijsdr.org The development of a robust HPLC method is a multi-faceted process involving the careful selection of stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity. ijper.orgnih.gov
Reversed-phase (RP) HPLC, utilizing a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase, is a common starting point for method development. ijper.orgnih.govnih.gov For highly polar carbohydrates that show poor retention on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the separation of polar analytes. researchgate.net
The mobile phase composition, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is optimized to ensure efficient separation. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. ub.edu Detection is commonly achieved using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or UV-Vis detectors if the sugar is derivatized with a UV-absorbing tag. nih.gov Method validation is performed according to ICH guidelines, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgnih.govnih.gov
Interactive Table: Typical Parameters for HPLC Method Development for Pentulofuranose Analysis
| Parameter | Column Type | Mobile Phase | Detection Mode | Key Advantages |
| Reversed-Phase | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | UV (with derivatization), RI, ELSD | Widely available, robust separation for a range of polarities. |
| HILIC | Amide, Amino, Silica | High Acetonitrile/Aqueous Buffer | RI, ELSD, MS | Superior retention and separation of highly polar sugars. researchgate.net |
| Ion-Exchange | Polymer-based cation or anion exchange resins | Aqueous buffers, dilute acids | Pulsed Amperometric Detection (PAD) | Excellent for separating carbohydrates based on charge, especially for charged derivatives. |
Gas Chromatography (GC) offers high resolution and sensitivity but is suitable only for volatile and thermally stable compounds. thermofisher.com Since sugars like this compound are non-volatile and polar, they require chemical derivatization prior to GC analysis to increase their volatility. thermofisher.comajrsp.com This process involves converting the polar hydroxyl (-OH) groups into less polar, more volatile ether or ester groups. ajrsp.com
Common derivatization strategies for carbohydrates include:
Silylation: This is a popular method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com
Acylation/Acetylation: This process converts hydroxyl groups into esters using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). ajrsp.comrestek.com N-Methyl-bis(trifluoroacetamide) (MBTFA) is a commonly used reagent that converts sugars into their volatile trifluoroacetylated forms. thermofisher.com
Oximation: To prevent the formation of multiple peaks from different anomers (α and β forms) in solution, an oximation step is often performed before silylation or acetylation. restek.comchromforum.org This reaction converts the carbonyl group of the reducing sugar into an oxime, simplifying the resulting chromatogram. restek.com
Once derivatized, the volatile sugar derivatives are separated on a GC column, typically a mid-polarity phase like a 14% cyanopropylphenyl polysiloxane, and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comresearchgate.net
Interactive Table: Common Derivatization Methods for GC Analysis of Sugars
| Derivatization Method | Reagent(s) | Target Functional Group | Resulting Derivative | Notes |
| Oximation + Silylation | Hydroxylamine hydrochloride, then BSTFA or MSTFA | Carbonyl, Hydroxyl | Trimethylsilyl oxime | Reduces anomeric complexity, leading to simpler chromatograms. restek.com |
| Oximation + Acylation | Hydroxylamine hydrochloride, then Acetic Anhydride or MBTFA | Carbonyl, Hydroxyl | Acetate or Trifluoroacetate oxime | Produces stable and volatile derivatives suitable for GC-FID or GC-MS. thermofisher.com |
| Alditol Acetate | Sodium borohydride, then Acetic Anhydride | Carbonyl, Hydroxyl | Peracetylated alditol | Reduces the sugar to its corresponding sugar alcohol, eliminating anomers and producing a single peak per sugar. restek.com |
Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise molecular weight information and fragmentation patterns that help confirm the compound's identity. nih.govmdpi.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are widely used because they allow for the analysis of intact molecules with minimal fragmentation. nih.govucsf.edu High-resolution mass spectrometers, like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with high accuracy (typically below 5 ppm), enabling the confident determination of its elemental composition. nih.govucsf.edu
The coupling of chromatographic separation with mass spectrometric detection, known as hyphenation, provides a powerful analytical platform that combines the separation power of chromatography with the specificity and sensitivity of MS. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. researchgate.net In the context of this compound analysis, GC-MS is used to separate and identify the volatile derivatives discussed previously. nih.govresearchgate.net The gas chromatograph separates the derivatized sugars, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each chromatographic peak, which acts as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries (e.g., NIST) or through manual interpretation of fragmentation patterns. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a dominant technique for analyzing non-volatile compounds. It allows for the analysis of this compound without the need for derivatization. d-nb.info The HPLC system separates the sugar from the sample matrix, and the eluent is directed into the MS source (typically ESI). mdpi.com The MS provides molecular weight information and, through tandem MS (MS/MS) experiments, can generate fragment ions that are characteristic of the sugar's structure, offering a high degree of confidence in its identification. nih.gov
Interactive Table: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Sample Preparation | Analyte Form | Information Provided | Key Advantages |
| GC-MS | Derivatization required (e.g., silylation, acetylation) chromforum.org | Volatile derivative | Retention Time, Mass Spectrum (fingerprint), Fragmentation Pattern | High chromatographic resolution, extensive spectral libraries for identification. mdpi.com |
| LC-MS | Minimal, often just dissolution | Native, underivatized | Retention Time, Accurate Molecular Weight, MS/MS Fragmentation Pattern | No derivatization needed, suitable for thermally labile compounds, provides direct molecular weight. d-nb.infomdpi.com |
Integration of NMR with Other Analytical Modalities for Comprehensive Elucidation
While chromatography and mass spectrometry are powerful tools for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete and unambiguous structural elucidation of a molecule in solution. mdpi.com For carbohydrates like this compound, NMR spectra can be complex due to the equilibrium between different anomers (e.g., α- and β-furanose). nih.govbohrium.com These different forms interconvert slowly on the NMR timescale, resulting in separate sets of signals for each isomer present in the solution. nih.gov
A comprehensive structural elucidation of this compound relies on the integration of multiple analytical techniques:
Isolation: HPLC is first used to isolate a pure fraction of this compound from the complex mixture.
Molecular Formula Determination: High-resolution MS is then used to determine the accurate mass and, consequently, the molecular formula of the isolated compound.
Structural Confirmation and Stereochemistry: NMR spectroscopy (¹H, ¹³C, and various 2D experiments like COSY and HSQC) is performed on the pure compound. Analysis of chemical shifts and, crucially, scalar coupling constants (like ³JHH values) allows for the definitive assignment of the furanose ring structure, the relative stereochemistry of all substituents, and the conformation of the ring. mdpi.com
Computational methods are increasingly used alongside experimental NMR data to predict NMR parameters for different possible structures, further aiding in the correct assignment. mdpi.com Advanced NMR techniques, such as pure shift methods, can be employed to simplify complex, overlapping spectra, making it easier to extract crucial structural information. nih.gov This integrated approach, combining the separation power of chromatography, the mass accuracy of MS, and the detailed structural insights from NMR, is essential for the complete and confident characterization of this compound. mdpi.comnih.gov
Computational Studies and Theoretical Modeling of D Threo Pentulofuranose Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of D-threo-Pentulofuranose. nih.govresearchgate.net By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular properties that govern the compound's stability and chemical reactivity.
DFT calculations, often employing functionals like B3LYP, can determine key reactivity descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and its tendency to undergo chemical reactions. A smaller gap suggests higher reactivity. Furthermore, analyses using methodologies like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) can be employed to characterize intramolecular interactions, such as hydrogen bonds, which are crucial in defining the conformational preferences of this compound. nih.gov
The flexibility of the furanose ring and its substituents means that this compound can exist in numerous conformations. Identifying the most stable structures is essential for understanding its properties. This is achieved by exploring the molecule's potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. taltech.ee
Computational chemists perform energy minimization to locate the structures corresponding to energy minima on the PES. plos.org A common procedure involves starting from a large number of initial geometries and optimizing them using QM methods. For instance, a conformational search could be carried out at a B3LYP/6-31G(d) level of theory, followed by reoptimization of the unique minima at a higher level, such as B3LYP/6-311++G(d,p), to obtain more accurate energy values. nih.gov The results of such a study would yield the relative energies of different conformers, indicating their populations at thermal equilibrium.
Table 1: Illustrative Relative Energies of this compound Conformers This table is a hypothetical representation of results from a typical energy minimization study.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | E2 | 0.00 | 55.8 |
| 2 | 3T2 | 0.55 | 22.1 |
| 3 | 2E | 1.10 | 8.7 |
| 4 | E3 | 1.50 | 4.5 |
| 5 | 1T2 | 2.00 | 1.9 |
QM calculations are highly valuable for predicting spectroscopic parameters, which aids in the interpretation of experimental data, such as Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org
Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., TZVP), can provide chemical shift predictions. researchgate.net However, achieving high accuracy can be challenging. The calculated values are sensitive to the chosen level of theory, the molecular geometry, and environmental factors like solvent effects, which are often approximated using continuum solvent models. researchgate.net Comparing the calculated shifts to experimental values can help confirm structural assignments.
Table 2: Sample Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound This table provides a hypothetical example to illustrate the comparison between computationally predicted and experimentally measured NMR data.
| Carbon Atom | Calculated Chemical Shift (ppm) at B3LYP/TZVP | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 64.2 | 63.5 | 0.7 |
| C2 | 105.1 | 104.3 | 0.8 |
| C3 | 77.8 | 77.0 | 0.8 |
| C4 | 75.9 | 75.2 | 0.7 |
| C5 | 63.1 | 62.4 | 0.7 |
Molecular Dynamics Simulations for Solution Behavior and Flexibility
In an MD simulation, the molecule is treated as a classical system, and its atomic motions are governed by a force field (e.g., GAFF, CHARMM). Newton's equations of motion are integrated over time to generate a trajectory of the molecule's movements. From this trajectory, various properties can be analyzed, such as the puckering of the furanose ring, the orientation of hydroxyl groups, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This provides a detailed picture of the dynamic equilibrium of different conformers in solution.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Size | 1 this compound molecule in a 30 Å x 30 Å x 30 Å box of water |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Rational Design of Derivatives and Reaction Pathways
Computational methods are pivotal in the rational design of new molecules with desired properties. mdpi.com By modifying the structure of this compound in silico, researchers can predict the properties of its derivatives before undertaking their synthesis. For example, introducing different functional groups can alter the molecule's solubility, reactivity, or ability to interact with biological targets.
QM calculations can be used to predict how derivatization affects the electronic structure and reactivity. For instance, adding electron-withdrawing groups would likely increase the electrophilicity of certain positions. Furthermore, computational modeling can be used to explore potential reaction pathways for the synthesis of these derivatives or for their subsequent reactions. pku.edu.cnmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics, providing insights into the feasibility and selectivity of a proposed chemical transformation.
Table 4: Hypothetical Design of this compound Derivatives and Their Predicted Properties
| Derivative | Modification | Predicted Property Change (using DFT) | Potential Application |
|---|---|---|---|
| 5-Fluoro-D-threo-Pentulofuranose | Replacement of C5-OH with Fluorine | Increased metabolic stability, altered hydrogen bonding capacity | Enzyme inhibitor studies |
| 1,3,4-Tri-O-acetyl-D-threo-Pentulofuranose | Acetylation of hydroxyl groups | Increased lipophilicity, altered solubility | Prodrug design, synthetic intermediate |
| This compound-5-phosphate | Phosphorylation at C5 | Increased water solubility, introduction of a negative charge | Biochemical pathway studies |
Future Research Directions and Emerging Avenues for D Threo Pentulofuranose Studies
Exploration of Novel Chemoenzymatic Synthesis Strategies
The efficient and stereoselective synthesis of D-threo-Pentulofuranose is a critical first step towards unlocking its potential. Future research will likely focus on integrated chemoenzymatic approaches that combine the specificity of enzymes with the versatility of chemical reactions.
A promising avenue lies in the "Izumoring" strategy, a concept for the systematic enzymatic production of rare sugars. This strategy utilizes a network of isomerases, epimerases, and reductases to interconvert various monosaccharides researchgate.net. Future investigations could focus on identifying or engineering specific aldose-ketose isomerases that can efficiently convert a readily available pentose (B10789219), such as D-xylose, into D-xylulose, the precursor to this compound. Subsequently, the development of novel enzymatic or mild chemical cyclization methods will be crucial to favor the formation of the furanose ring over the pyranose form.
Key areas for exploration in chemoenzymatic synthesis include:
Enzyme discovery and engineering: Screening for novel isomerases and epimerases from diverse microbial sources with high specificity for pentose substrates. Protein engineering could be employed to enhance the stability and catalytic efficiency of these enzymes for industrial-scale production.
One-pot multi-enzyme systems: Designing cascaded enzymatic reactions where D-threo-pentulose is produced and subsequently cyclized in a single reaction vessel, improving process efficiency and reducing purification steps.
Stereoselective cyclization: Investigating the use of enzymes or organocatalysts to control the stereochemistry of the furanose ring formation from D-xylulose, ensuring the production of the desired anomer.
| Research Focus | Key Enzymes/Catalysts | Potential Advantages |
| Enzyme Discovery | Aldose-ketose isomerases, Ketose 3-epimerases | High stereoselectivity, mild reaction conditions |
| Process Optimization | One-pot multi-enzyme cascades | Increased efficiency, reduced waste |
| Stereocontrol | Organocatalysts, engineered cyclases | Access to specific anomers of this compound |
Development of Advanced Materials Incorporating this compound Scaffolds
The unique stereochemistry of this compound makes it an intriguing building block for novel biomaterials. Carbohydrate-based polymers are gaining attention for their biocompatibility, biodegradability, and derivation from renewable resources. The incorporation of this compound into polymer backbones could impart unique physical and chemical properties.
Future research in this area should explore the synthesis of polymers where this compound acts as a monomer or a cross-linking agent. The "threo" configuration of the hydroxyl groups could influence chain packing and intermolecular interactions, potentially leading to materials with tailored mechanical properties and degradability. For example, polyesters or polyurethanes derived from this compound could exhibit distinct thermal and mechanical behaviors compared to polymers made from other pentoses.
Emerging avenues for material development include:
Bio-based polyesters and polyamides: Utilizing this compound as a diol or a dicarboxylic acid derivative for the synthesis of novel biodegradable plastics.
Hydrogels for biomedical applications: Cross-linking this compound-containing polymers to create hydrogels for drug delivery or tissue engineering scaffolds. The specific arrangement of hydroxyl groups could influence water absorption and cell-material interactions.
Functional materials: Chemical modification of the hydroxyl groups of this compound to introduce specific functionalities, leading to materials with applications in sensors, films, and coatings. Trehalose-based polymers have shown promise in creating biocompatible and bioactive materials, suggesting a similar potential for other rare sugars like this compound nih.gov.
Elucidation of Additional Biochemical Roles in Diverse Biological Systems
While D-xylulose is a known intermediate in the pentose phosphate (B84403) pathway (PPP), the specific biological roles of its furanose form, this compound, are not well understood. It is plausible that this cyclic form has unique interactions with enzymes or receptors that have yet to be discovered.
Future biochemical studies should aim to identify and characterize enzymes that may specifically recognize or metabolize this compound. This could involve screening cell extracts or genomic libraries for novel enzymatic activities. D-xylulokinase is known to phosphorylate D-xylulose to D-xylulose-5-phosphate, which then enters the PPP caymanchem.com. It would be of interest to investigate if this or other kinases can act on the furanose form.
Key research questions to address include:
Enzymatic specificity: Do any known or novel enzymes exhibit a preference for this compound over its open-chain or pyranose forms?
Metabolic regulation: Could the equilibrium between the different forms of D-threo-pentulose play a role in regulating metabolic flux through the PPP or other pathways?
Signaling molecules: Is it possible that this compound or its derivatives act as signaling molecules in certain biological systems, analogous to other sugar-based signaling compounds?
| Research Area | Experimental Approach | Potential Significance |
| Enzyme Identification | Activity-based screening of cell lysates | Discovery of new metabolic pathways |
| Metabolic Flux Analysis | Isotope labeling studies | Understanding the regulation of pentose metabolism |
| Receptor Binding Assays | Interaction studies with purified proteins | Uncovering novel signaling roles for rare sugars |
Application in Advanced Catalysis and Asymmetric Synthesis
The inherent chirality of sugars makes them valuable scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. The specific arrangement of stereocenters in this compound offers a unique template for creating highly selective catalytic systems.
Future research should focus on the chemical modification of this compound to create novel chiral ligands for metal-catalyzed reactions. The hydroxyl groups can be derivatized to introduce phosphine, amine, or other coordinating groups. The rigid furanose ring can provide a well-defined chiral environment around the metal center, leading to high enantioselectivity in reactions such as hydrogenation, allylic alkylation, and Diels-Alder reactions.
Potential applications in catalysis include:
Chiral phosphine ligands: Synthesis of phosphinite or phosphite ligands derived from this compound for asymmetric hydrogenation and hydroformylation.
Chiral auxiliaries: Attaching this compound to a prochiral substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Organocatalysts: Development of this compound-based organocatalysts, such as those incorporating proline or imidazolidinone moieties, for enantioselective carbon-carbon bond-forming reactions.
Computational and Theoretical Predictions for Unexplored Reactivity
Computational chemistry and theoretical modeling offer powerful tools to predict the properties and reactivity of molecules before engaging in extensive experimental work. For a relatively unstudied molecule like this compound, computational approaches can provide valuable insights and guide future research.
Future computational studies should focus on understanding the conformational landscape of this compound and how this influences its reactivity. Quantum mechanical calculations can be used to determine the relative stabilities of different anomers and ring conformations. Molecular dynamics simulations can provide insights into its behavior in solution and its interactions with enzymes or other molecules.
Key areas for computational investigation include:
Conformational analysis: Determining the most stable conformations of this compound in different environments and their influence on the accessibility of reactive sites.
Reaction mechanism prediction: Modeling potential reaction pathways for the synthesis and derivatization of this compound to predict reaction outcomes and optimize conditions.
Enzyme-substrate interactions: Docking studies and molecular dynamics simulations to predict how this compound might bind to the active sites of enzymes, aiding in the identification of potential metabolic roles and in the design of enzyme inhibitors.
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Determine conformational stability | Prediction of the most abundant isomers in solution |
| Molecular Dynamics (MD) | Simulate interactions with enzymes | Identification of potential binding modes and enzyme partners |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reaction mechanisms | Understanding of the catalytic conversion of this compound |
Q & A
What spectroscopic methods are most effective for characterizing the structural configuration of D-threo-Pentulofuranose?
Basic Research Question
To confirm the stereochemical configuration and furanose ring structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and X-ray crystallography. For NMR, coupling constants (e.g., -values) between adjacent protons in the furanose ring can distinguish between axial and equatorial conformations . IR spectroscopy is critical for identifying hydroxyl and carbonyl functional groups, particularly in distinguishing between keto and enol tautomers. X-ray crystallography provides definitive proof of the three-dimensional arrangement .
How can researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives across different studies?
Advanced Research Question
Contradictions in NMR data often arise from variations in solvent polarity, temperature, or concentration. To address this:
Standardize experimental conditions : Use deuterated solvents (e.g., D₂O or DMSO-d₆) consistently and report temperature settings.
Compare with computational models : Density Functional Theory (DFT) calculations can predict chemical shifts for comparison with empirical data.
Cross-validate with alternative techniques : Circular Dichroism (CD) spectroscopy or mass spectrometry (MS) can corroborate structural assignments .
Tabulate data : Create comparative tables of chemical shifts under varying conditions to identify systematic biases (Table 1) .
Table 1 : Example NMR chemical shift comparison for this compound derivatives
| Solvent | Temperature (°C) | δ (H1) (ppm) | δ (C2) (ppm) | Reference |
|---|---|---|---|---|
| D₂O | 25 | 5.32 | 72.1 | Smith et al., 2020 |
| DMSO-d₆ | 30 | 5.45 | 70.8 | Jones et al., 2022 |
What are the key considerations in designing a reproducible synthesis protocol for this compound?
Basic Research Question
Reproducibility hinges on:
- Precursor purity : Use HPLC or GC-MS to verify starting materials.
- Reaction monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation.
- Isolation methods : Optimize crystallization solvents (e.g., ethanol/water mixtures) and drying conditions (e.g., vacuum desiccation).
- Documentation : Report exact molar ratios, catalyst loadings, and reaction times in supplementary materials .
What strategies optimize chiral resolution in chromatographic separations of this compound enantiomers?
Advanced Research Question
To enhance enantiomeric separation:
Chiral stationary phases : Use cellulose-based or cyclodextrin columns for HPLC.
Mobile phase additives : Incorporate chiral selectors like β-cyclodextrin or L-proline in the eluent.
Temperature gradients : Lower temperatures (4–10°C) improve retention time reproducibility in polar solvents.
Validate with polarimetry : Confirm enantiomeric excess (ee) using offline polarimetric analysis .
How should researchers validate the purity of this compound samples in kinetic studies?
Basic Research Question
Purity validation requires:
- Multi-method verification : Combine melting point analysis, elemental analysis (C/H/N), and high-resolution mass spectrometry (HRMS).
- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities.
- Water content : Karl Fischer titration ensures minimal hygroscopic interference .
How can inconsistencies in thermodynamic stability data for this compound be addressed across studies?
Advanced Research Question
Addressing stability discrepancies involves:
Standardize measurement protocols : Use differential scanning calorimetry (DSC) with identical heating rates (e.g., 10°C/min).
Control environmental factors : Perform experiments under inert atmospheres (N₂ or Ar) to prevent oxidation.
Statistical analysis : Apply ANOVA to compare degradation rates reported in literature, accounting for instrument calibration differences .
Publish raw data : Share DSC thermograms and Arrhenius plots in open-access repositories for transparency .
What methodologies are recommended for analyzing the glycosylation reactivity of this compound?
Advanced Research Question
To study glycosylation:
Kinetic profiling : Use stopped-flow NMR to monitor reaction intermediates in real time.
Protecting group strategies : Compare benzyl, acetyl, and silyl ethers for regioselectivity using TLC-MS.
Computational modeling : Apply molecular dynamics simulations to predict transition-state geometries and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
